Plasma Exposure: R-Etodolac Achieves ~10-Fold Higher Concentrations Than S-Etodolac in Humans
In humans receiving racemic etodolac, the plasma concentrations of the R-enantiomer are approximately 10-fold higher than those of the S-enantiomer, a stereoselective pharmacokinetic pattern that is novel among chiral NSAIDs [1]. This substantial plasma exposure differential reflects pronounced enantioselective differences in protein binding, volume of distribution, and clearance between the two enantiomers [1].
| Evidence Dimension | Plasma concentration ratio |
|---|---|
| Target Compound Data | R-(-)-etodolac: approximately 10-fold higher plasma concentration |
| Comparator Or Baseline | S-(+)-etodolac: baseline (1-fold) concentration |
| Quantified Difference | ~10-fold higher R:S plasma concentration ratio |
| Conditions | Human plasma following oral administration of racemic etodolac |
Why This Matters
This novel stereoselective pharmacokinetic profile requires (-)-etodolac as a reference standard for enantioselective bioanalytical method development and pharmacokinetic studies, as the R-enantiomer dominates systemic exposure despite lacking anti-inflammatory activity.
- [1] Brocks, D.R., & Jamali, F. (1994). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 26(4), 259–274. View Source
